molecular formula C15H16FNO B1387617 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol CAS No. 920796-72-1

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Cat. No. B1387617
M. Wt: 245.29 g/mol
InChI Key: KKOSEYACVNUUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol, also known as BFPE, is an organic compound with a wide range of applications in both scientific research and industry. It is a white crystalline solid with a melting point of 133-135 °C and a boiling point of 230-232 °C. BFPE is soluble in water, alcohol, and most organic solvents. Its structure consists of a benzyl group attached to a 4-fluorophenyl group, which is then attached to an ethan-1-ol group.

Mechanism Of Action

In organic synthesis, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol acts as a catalyst for the formation of carbon-carbon bonds. It is believed to act by forming an intermediate complex with the reactants, which then undergoes a rearrangement to form the desired product. In the study of enzyme activity and protein-protein interactions, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is used to form a fluorescently labeled complex with the target proteins, which can then be used to measure the activity of the enzyme or the affinity of the protein-protein interaction.

Biochemical And Physiological Effects

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has been shown to have a variety of biochemical and physiological effects. In studies of cellular metabolism, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has been found to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In studies of animal physiology, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has been found to have effects on the cardiovascular system, the nervous system, and the immune system.

Advantages And Limitations For Lab Experiments

The use of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol in scientific research has several advantages. It is relatively easy to synthesize and is relatively stable in a wide range of conditions. It is also non-toxic and has a low potential for environmental contamination. However, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is also relatively expensive and can react with other compounds in the presence of light or heat.

Future Directions

The use of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol in scientific research is expected to expand in the future. Some potential areas of research include the development of new catalysts for organic synthesis, the use of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol as a fluorescent probe for the detection of metal ions, and the study of the structure and properties of various materials. Additionally, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol could be used in the development of new drugs, as well as in the study of enzyme activity and protein-protein interactions.

Scientific Research Applications

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent for the preparation of various pharmaceuticals, and as a fluorescent probe for the detection of metal ions. It is also used in the study of enzyme activity and protein-protein interactions, as well as in the study of the structure and properties of various materials.

properties

IUPAC Name

2-(benzylamino)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSEYACVNUUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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